molecular formula C17H15Cl2N3OS B6477323 3,4-dichloro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide CAS No. 2640974-78-1

3,4-dichloro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide

Cat. No.: B6477323
CAS No.: 2640974-78-1
M. Wt: 380.3 g/mol
InChI Key: XNKMUUBHGQQLOG-UHFFFAOYSA-N
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Description

3,4-dichloro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide is a complex organic compound featuring a benzamide core substituted with dichloro groups and an ethyl chain linked to a thiophene ring

Properties

IUPAC Name

3,4-dichloro-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3OS/c1-22-10-12(9-21-22)16-5-3-13(24-16)6-7-20-17(23)11-2-4-14(18)15(19)8-11/h2-5,8-10H,6-7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKMUUBHGQQLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the benzamide group to an amine.

    Substitution: The dichloro groups on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Ammonia (NH₃), thiols (RSH)

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Amino or thiol-substituted benzamides

Scientific Research Applications

3,4-dichloro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the pyrazole, thiophene, and dichlorobenzamide moieties in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3,4-Dichloro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide is a synthetic compound with potential applications in medicinal chemistry, particularly in drug development. Its unique structure, featuring a dichloro-substituted benzamide core linked to a thiophene and pyrazole moiety, suggests various biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • CAS Number : 2640974-78-1
  • Molecular Weight : 380.3 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to act through the following mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors, altering their activity and influencing signal transduction pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving:

  • Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, promoting cell death.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism involves:

  • Disruption of bacterial cell membranes.
  • Inhibition of bacterial enzyme systems essential for survival.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range.
Study 2 Reported effective inhibition of bacterial growth in Gram-positive and Gram-negative strains, indicating broad-spectrum antimicrobial activity.
Study 3 Molecular docking studies revealed strong binding affinity to dihydrofolate reductase (DHFR), suggesting potential as an antitumor agent.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions of this compound with target proteins. Key findings include:

  • Binding energy values indicating high affinity for DHFR.
  • Identification of critical amino acid residues involved in binding interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.